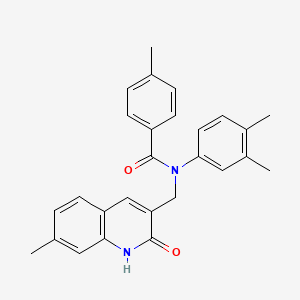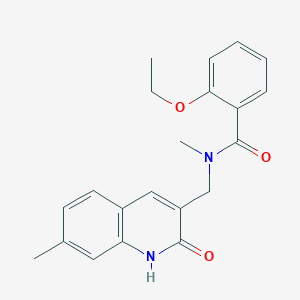
2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide, also known as EHOQMB, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, particularly in the area of cancer research.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. In addition, this compound has been shown to induce the expression of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research could be the evaluation of this compound in preclinical and clinical studies to determine its safety and efficacy as an anticancer drug. In addition, future research could focus on the development of novel derivatives of this compound with improved pharmacological properties. Overall, this compound is a promising compound that has the potential to be developed into a potent anticancer drug.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and paraformaldehyde to form 2-hydroxy-7-methyl-3-formylquinoline. This intermediate is then reacted with N-methyl-4-ethoxybenzamide in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been the subject of several scientific studies, particularly in the area of cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Propiedades
IUPAC Name |
2-ethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-19-8-6-5-7-17(19)21(25)23(3)13-16-12-15-10-9-14(2)11-18(15)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDLFZXHULBZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)CC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

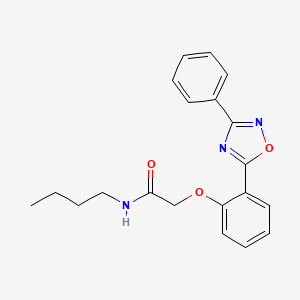

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)
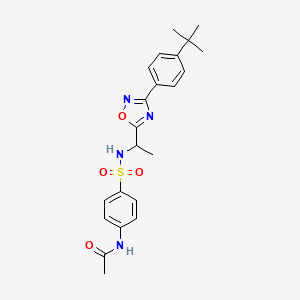
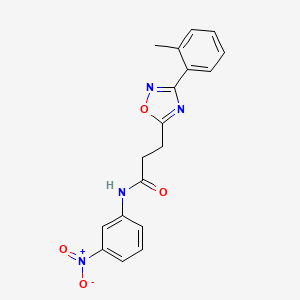
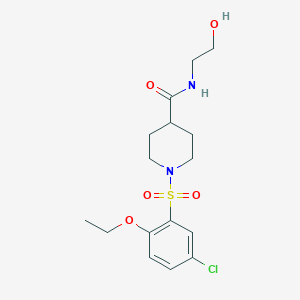
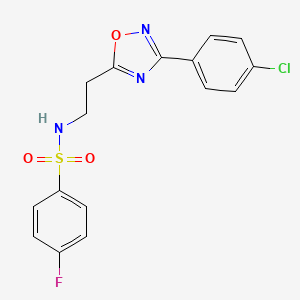
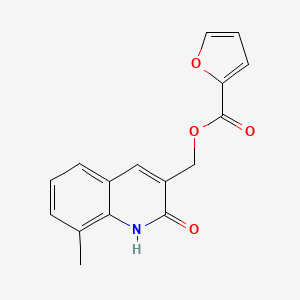


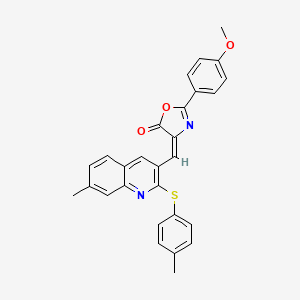
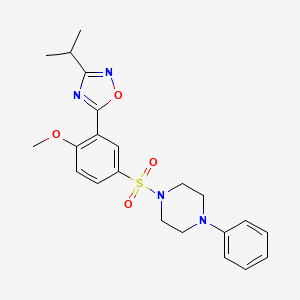
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
